3,7,9-Trioxabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,9-Trioxabicyclo[331]nonane is a unique bicyclic compound characterized by its three oxygen atoms integrated within a nine-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,9-Trioxabicyclo[3.3.1]nonane typically involves multicomponent reactions. One well-explored protocol is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method is favored due to its efficiency and the high yield of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, are likely applied to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,7,9-Trioxabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to simplify the structure or remove oxygen atoms.
Substitution: Commonly involves replacing one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products: The products of these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
3,7,9-Trioxabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its stable bicyclic structure.
Medicine: Investigated for its potential as a scaffold in drug design, particularly in anticancer research.
Industry: Utilized in the synthesis of complex organic compounds and materials science.
Mechanism of Action
The mechanism by which 3,7,9-Trioxabicyclo[3.3.1]nonane exerts its effects is primarily through its interaction with various molecular targets. The compound’s unique structure allows it to engage in specific binding interactions, influencing biological pathways and chemical reactions. Detailed studies on its molecular targets and pathways are ongoing, with a focus on its potential therapeutic applications.
Comparison with Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Shares a similar bicyclic structure but with fewer oxygen atoms.
9-Borabicyclo[3.3.1]nonane: Contains a boron atom, offering different reactivity and applications.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Incorporates sulfur atoms, affecting its chemical properties.
Uniqueness: 3,7,9-Trioxabicyclo[3.3.1]nonane is unique due to its three oxygen atoms, which confer distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and potential medicinal applications.
Properties
CAS No. |
281-09-4 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3,7,9-trioxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H10O3/c1-5-2-8-4-6(9-5)3-7-1/h5-6H,1-4H2 |
InChI Key |
XUKMUTXYTSHEJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(O2)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.